molecular formula C13H11N3OS2 B10815852 2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole

2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B10815852
M. Wt: 289.4 g/mol
InChI Key: KSHMNWAGZWTZKP-UHFFFAOYSA-N
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Description

WAY-659204, also known by its chemical name Benzenepropanamide, β-(acetylamino)-N-[4-(2-chlorophenyl)phenyl]-3,4-difluoro-α-(1H-1,2,4-triazol-1-ylmethyl)- , is a novel compound with promising applications in various fields. It falls within the category of small molecules and exhibits interesting pharmacological properties.

Preparation Methods

Synthetic Routes:

The synthetic routes for WAY-659204 involve several steps, including the introduction of fluorine atoms, triazole ring formation, and acetylation. While I don’t have access to proprietary information, research suggests that these steps are carried out sequentially to obtain the final compound.

Reaction Conditions:

    Fluorination: Fluorination reactions are typically performed using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

    Triazole Formation: The triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other click chemistry methods.

    Acetylation: Acetylation of the amine group is achieved using acetic anhydride or acetyl chloride.

Industrial Production:

Chemical Reactions Analysis

WAY-659204 undergoes various chemical reactions:

    Oxidation: It can be oxidized under mild conditions to form its corresponding oxo compound.

    Reduction: Reduction of the triazole ring or other functional groups may yield different derivatives.

    Substitution: Substitution reactions can occur at the phenyl rings, leading to diverse analogs.

Common reagents include oxidants (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Major products formed from these reactions include derivatives with altered pharmacological profiles.

Scientific Research Applications

    Medicine: Researchers are exploring its use as an anticancer agent due to its interactions with specific molecular targets.

    Chemical Biology: It serves as a valuable tool compound for studying cellular pathways.

    Industry: Its unique structure may find applications in materials science or catalysis.

Mechanism of Action

The exact mechanism of action remains an active area of research. preliminary studies suggest that WAY-659204 interacts with specific protein kinases or enzymes involved in cell signaling pathways. Further investigations are needed to elucidate its precise targets and downstream effects.

Comparison with Similar Compounds

WAY-659204 stands out due to its distinct chemical structure and potential therapeutic applications. Similar compounds include other kinase inhibitors and triazole-containing molecules, but none exhibit precisely the same combination of features.

Biological Activity

The compound 2-(((4-Methylthiazol-2-yl)thio)methyl)-5-phenyl-1,3,4-oxadiazole (CAS Number: 1062221-21-9) is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C13H11N3OS2C_{13}H_{11}N_{3}OS_{2} with a molecular weight of 289.4 g/mol . The structure features a thiazole ring linked to a phenyl group through an oxadiazole moiety, which is known to enhance biological activity in various compounds.

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In particular:

  • Antitubercular Activity : Compounds containing the 1,3,4-oxadiazole structure have shown promising results against Mycobacterium tuberculosis. For instance, studies have reported that certain oxadiazole derivatives achieved over 90% inhibition of M. tuberculosis at specific concentrations .
CompoundMIC (µg/mL)Activity
Compound 2a25092% inhibition
Compound 2b10096% inhibition

Anticancer Potential

The oxadiazole framework is also associated with anticancer activity. Various studies have synthesized oxadiazole derivatives and evaluated their effects on cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory and Analgesic Effects

Several oxadiazole derivatives have demonstrated anti-inflammatory and analgesic effects in preclinical studies. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines .

Case Studies

  • Study on Antitubercular Activity : Dhumal et al. (2016) investigated a series of compounds containing the 1,3,4-oxadiazole ring combined with thiazole and pyridine. The most effective compounds exhibited significant inhibition against both active and dormant states of M. bovis BCG .
  • Anticancer Research : A study by Shruthi et al. (2019) synthesized quinoline-linked oxadiazoles and evaluated their anticancer properties. The findings indicated that some derivatives showed a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL against specific cancer cell lines .

Properties

Molecular Formula

C13H11N3OS2

Molecular Weight

289.4 g/mol

IUPAC Name

2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C13H11N3OS2/c1-9-7-18-13(14-9)19-8-11-15-16-12(17-11)10-5-3-2-4-6-10/h2-7H,8H2,1H3

InChI Key

KSHMNWAGZWTZKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCC2=NN=C(O2)C3=CC=CC=C3

Origin of Product

United States

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